molecular formula C7H12N2 B2465203 1-(Methylamino)cyclopentane-1-carbonitrile CAS No. 55793-49-2

1-(Methylamino)cyclopentane-1-carbonitrile

Cat. No. B2465203
CAS RN: 55793-49-2
M. Wt: 124.187
InChI Key: KNIPASVZFLFVSD-UHFFFAOYSA-N
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Patent
US05556983

Procedure details

A solution of 6.5 of potassium cyanide in 13 ml of water was added at 15°-20° C. to a solution of 8.5 g of cyclopentanone and 7 g of methylamine hydrochloride in 7.5 ml of water and returned to room temperature; the mixture was stirred for 18 hours and extracted with methylene chloride. The organic phase was washed with aqueous sodium chloride, dried, and evaporated to dryness, and the residue was distilled to obtain 4.1 g of the expected product with a boiling point of 60° C.±0.3° C. at 7 mm of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[C:4]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5]1.Cl.[CH3:11][NH2:12]>O>[CH3:1][NH:2][C:4]1([C:11]#[N:12])[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
7 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
13 mL
Type
solvent
Smiles
O
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
returned to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CNC1(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.